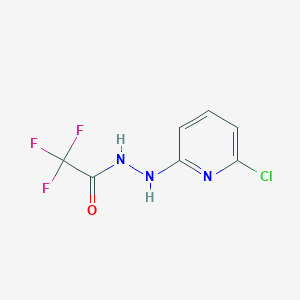
N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide” is a chemical compound. It has a molecular weight of 171.59 and its IUPAC name is N’-(6-chloro-2-pyridinyl)formic hydrazide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new organic nonlinear optical (NLO) material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized by reflux method . Single crystals were grown by slow evaporation technique .Molecular Structure Analysis
The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31+ + G(d, p) basis set was used to predict the molecular geometry .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the third-order nonlinear optical properties were investigated in solution by Z-scan technique using a continuous wave (CW) DPSS laser at the wavelength of 532 nm .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, an optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy . Thermal behavior was studied by TGA/DTA analysis .科学的研究の応用
Occurrence and Control of Nitrogenous Disinfection By-products
N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide is implicated in studies related to nitrogenous disinfection by-products (N-DBPs). N-DBPs, including nitrosamines and haloacetonitriles, are of concern due to their high genotoxicity and cytotoxicity compared to regulated DBPs like trihalomethanes and haloacetic acids. These compounds' occurrences are likely to increase with water sources impacted by wastewater and algae. A shift from chlorination to chloramination, aiming to reduce regulated DBPs, can increase certain N-DBPs. Water treatment processes' impact on N-DBP formation is complex and varies, with biofiltration being notably effective at removing cyanogen halide precursors before disinfection, which can alter N-DBP profiles (Bond et al., 2011).
Sensing the Nitrogen Status in Plants
Research has explored methods and techniques to determine plant nitrogen status, essential for optimizing nitrogen fertilization due to its environmental and economic impact. Despite high correlations between optical parameters and plant nitrogen status, challenges include chlorophyll saturation, atmospheric and soil interference, and the high cost of instruments. Electrical properties of plant tissue have been investigated for their potential in estimating nutrient deficiency, suggesting areas for further exploration (Muñoz-Huerta et al., 2013).
Microbial Degradation of Chlorpyrifos and its Metabolite TCP
The overuse of chlorpyrifos, a category of organophosphorus pesticides, necessitates degradation to protect terrestrial and aquatic life quality. Bioremediation has emerged as a cost-effective and efficient degradation method. Research indicates the importance of isolating microbial strains capable of degrading chlorpyrifos and its primary metabolite, TCP, highlighting the need for further investigation into strains that degrade both compounds efficiently (Bose et al., 2021).
Structural Diversity and Properties of Pyridine Compounds
Studies have also focused on the chemistry and properties of pyridine compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes. These reviews provide insights into the preparation, properties, and applications of these compounds in various domains, suggesting potential areas of interest for future investigations (Boča et al., 2011).
Sources, Distribution, and Health Risks of Fluorinated Alternatives
The environmental fate and effects of per- and polyfluoroalkyl substances (PFASs) and their alternatives have been extensively reviewed. These substances, due to their persistence and toxic profiles, require further toxicological studies to evaluate their long-term usability and environmental impact (Wang et al., 2019).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular function .
Result of Action
Based on the activities of similar compounds, it can be hypothesized that it may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety and Hazards
特性
IUPAC Name |
N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-4-2-1-3-5(12-4)13-14-6(15)7(9,10)11/h1-3H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAYHZDCSNKYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


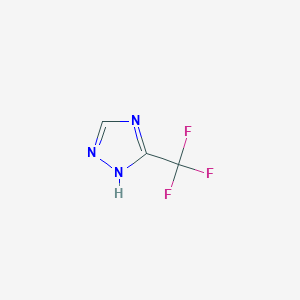
![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)
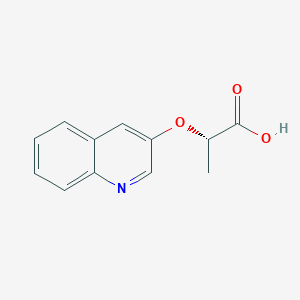
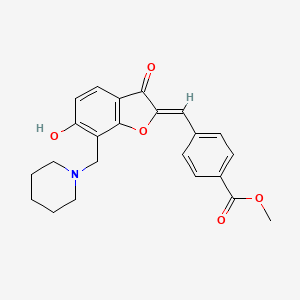

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
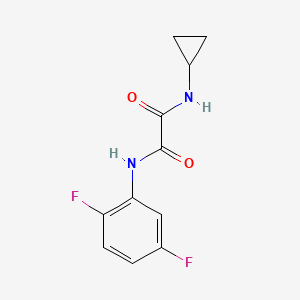
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)
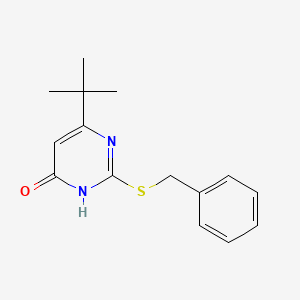
![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
